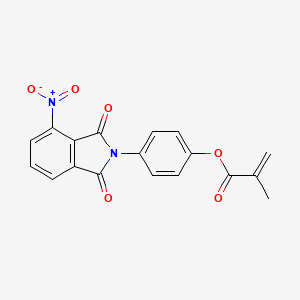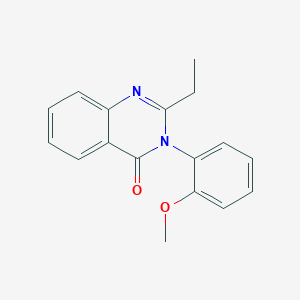![molecular formula C20H12FN3 B11997160 6-(2-Fluorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B11997160.png)
6-(2-Fluorophenyl)benzimidazo[1,2-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a unique structure that combines a fluorinated phenyl group with a fused benzoimidazoquinazoline core, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 2-fluoroaniline with a suitable aldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a quinazoline derivative under acidic or basic conditions to form the benzoimidazoquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorinated phenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced benzoimidazoquinazoline derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anti-cancer, anti-inflammatory, and anti-viral drugs.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Material Science: Employed in the design of organic semiconductors and light-emitting diodes (LEDs).
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline involves its interaction with specific molecular targets:
Molecular Targets: It often targets kinases and other enzymes involved in cell signaling pathways.
Pathways Involved: The compound can inhibit the activity of specific kinases, leading to the disruption of signaling pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused heterocyclic structure and are known for their medicinal properties.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents, share structural similarities.
Uniqueness
6-(2-Fluoro-phenyl)-benzo(4,5)imidazo(1,2-c)quinazoline is unique due to the presence of the fluorinated phenyl group, which enhances its binding affinity and specificity towards molecular targets. This makes it a valuable compound for drug development and other scientific applications.
Properties
Molecular Formula |
C20H12FN3 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
6-(2-fluorophenyl)benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C20H12FN3/c21-15-9-3-1-7-13(15)19-22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)24(19)20/h1-12H |
InChI Key |
QAYWXEJERAUQRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11997098.png)
![1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]-](/img/structure/B11997114.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997134.png)
![3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997141.png)

![4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11997157.png)


![Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide](/img/structure/B11997186.png)

